
2,4-二氯-6-氟苯甲醛
描述
2,4-Dichloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a halogenated benzaldehyde derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring with an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
2,4-Dichloro-6-fluorobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 2,4-dichlorotoluene followed by formylation. Another method includes the Grignard reaction, where 2,4-dichloro-6-fluoroiodobenzene reacts with phenylmagnesium chloride, followed by formylation with N,N-dimethylformamide and hydrolysis to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-6-fluorobenzaldehyde often involves the use of commercially available raw materials such as 1,3-dichloro-2-fluoro-5-iodobenzene. The process includes a Grignard exchange reaction under low-temperature conditions, followed by formylation and hydrolysis to obtain the final product .
化学反应分析
Types of Reactions
2,4-Dichloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups facilitate these reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2,4-Dichloro-6-fluorobenzoic acid.
Reduction: 2,4-Dichloro-6-fluorobenzyl alcohol.
作用机制
The mechanism of action of 2,4-Dichloro-6-fluorobenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The electron-withdrawing chlorine and fluorine atoms enhance its electrophilic nature, making it susceptible to nucleophilic attack. This property is exploited in various synthetic reactions, including nucleophilic aromatic substitution .
相似化合物的比较
Similar Compounds
Uniqueness
2,4-Dichloro-6-fluorobenzaldehyde is unique due to the specific positioning of its chlorine and fluorine atoms, which significantly influence its reactivity and the types of reactions it can undergo. This distinct arrangement makes it a valuable intermediate in the synthesis of specialized compounds .
属性
IUPAC Name |
2,4-dichloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTLZLPZFUJFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621721 | |
| Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681435-09-6 | |
| Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)
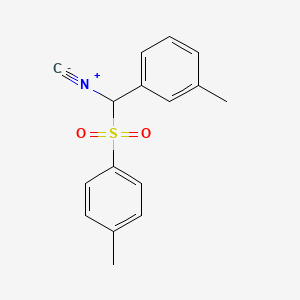
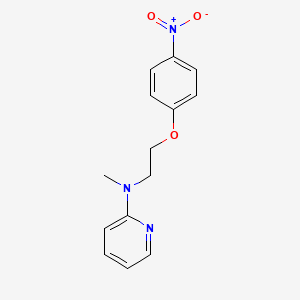


![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)

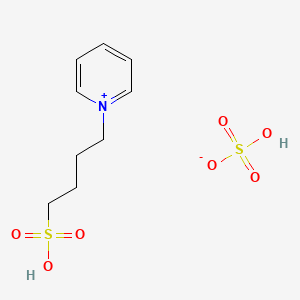
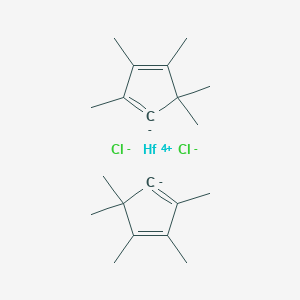

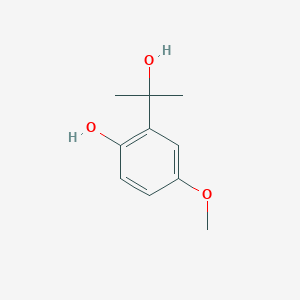

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)

